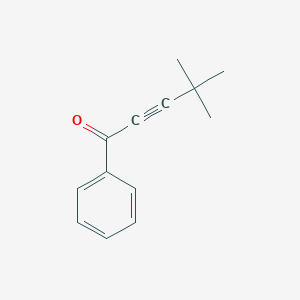

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one, also known as this compound, is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions that yield valuable products:

- Alkyne Reactions : The presence of the alkyne functional group makes it suitable for reactions such as nucleophilic additions and cycloadditions.

- Synthesis of Pharmaceuticals : It can be utilized in the synthesis of pharmaceutical compounds due to its ability to form complex molecules through various transformations.

Photochemistry

The compound is also significant in photochemical applications:

- Photochemical Isomerization : this compound can undergo photochemical isomerization processes. For instance, it can be converted into different isomers under UV light irradiation, which is crucial for developing specific chemical forms needed in various applications .

Case Study: Isomerization Process

A notable case study involves the photochemical isomerization of pent-2-en-4-yn-1-ol derivatives, where this compound acts as a precursor. The process efficiently converts E-isomers to Z-isomers using UV light and has implications in the production of carotenoids and vitamins .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. Further studies are required to explore the specific biological effects of this compound on cancer cell lines.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a building block in the synthesis of polymers with specific functionalities due to its reactive alkyne group.

Propiedades

Número CAS |

17475-11-5 |

|---|---|

Fórmula molecular |

C13H14O |

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

4,4-dimethyl-1-phenylpent-2-yn-1-one |

InChI |

InChI=1S/C13H14O/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,1-3H3 |

Clave InChI |

JKMPVFBNTHUBPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC(=O)C1=CC=CC=C1 |

SMILES canónico |

CC(C)(C)C#CC(=O)C1=CC=CC=C1 |

Sinónimos |

4,4-DIMETHYL-1-PHENYL-PENT-2-YN-1-ONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.